molecular formula C10H26N2O2Si B1590821 N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine CAS No. 70240-34-5

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine

Cat. No.: B1590821
CAS No.: 70240-34-5
M. Wt: 234.41 g/mol
InChI Key: YLBPOJLDZXHVRR-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with metal ions, which can influence enzymatic activities. For instance, it can act as a ligand for metal ions, facilitating the catalytic activities of metalloenzymes. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of signaling proteins and receptors. This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to changes in their conformation and activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activities or improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of cellular homeostasis. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. The distribution of the compound within different cellular compartments can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, this compound may localize to the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Condensation: Hydroxyl-containing surfaces.

    Amination: Epoxides, isocyanates, carboxylic acids.

Major Products Formed:

    Hydrolysis: Silanol groups and ethanol.

    Condensation: Siloxane bonds.

    Amination: Covalent bonds with functionalized surfaces.

Properties

IUPAC Name

N'-[3-[diethoxy(methyl)silyl]propyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2O2Si/c1-4-13-15(3,14-5-2)10-6-8-12-9-7-11/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPOJLDZXHVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCNCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228100
Record name N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70240-34-5
Record name N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70240-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070240345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(diethoxymethylsilyl)propyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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